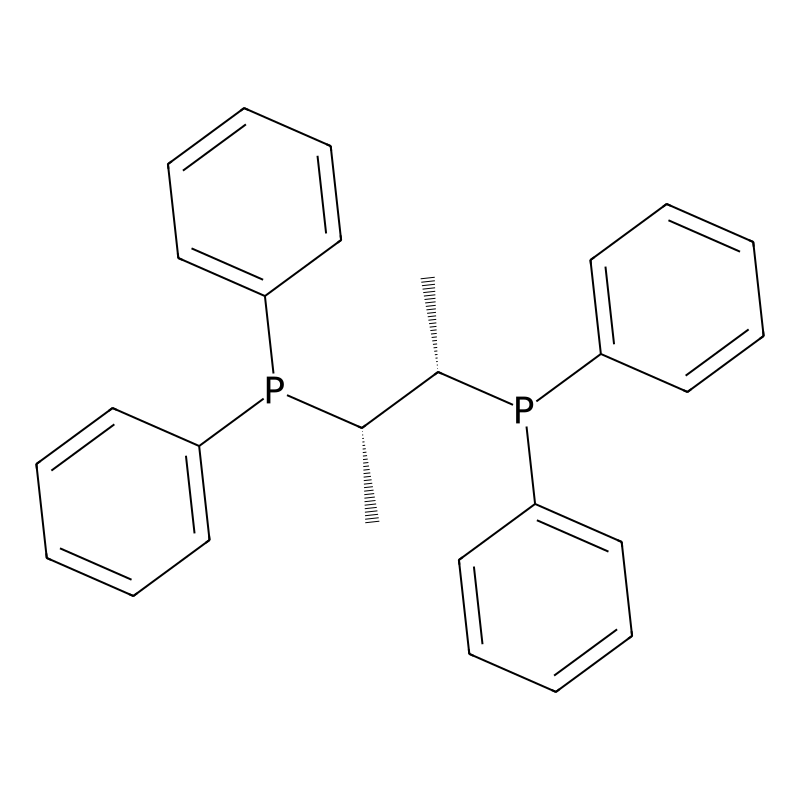(2S,3S)-(-)-Bis(diphenylphosphino)butane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(2S,3S)-(-)-Bis(diphenylphosphino)butane, also known as (2S,3S)-(-)-1,4-bis(diphenylphosphino)butane or (2S,3S)-(-)-DPPB, is an organophosphorus compound characterized by its bidentate phosphine ligand structure. It has the molecular formula and a molecular weight of approximately 426.48 g/mol. This compound exists as a white to light yellow crystalline powder and is soluble in organic solvents. Its unique stereochemistry contributes to its effectiveness in various catalytic applications, particularly in coordination chemistry involving transition metals.
Asymmetric Synthesis
(2S,3S)-(-)-Bis(diphenylphosphino)butane is a valuable ligand for asymmetric synthesis, a field of chemistry focused on creating molecules with a specific handedness. Its ability to form stable complexes with transition metals allows it to control the stereochemical outcome of various reactions. For example, it has been employed in:
- Hydrogenation reactions: (2S,3S)-(-)-Bis(diphenylphosphino)butane can be used in conjunction with palladium catalysts to achieve the enantioselective hydrogenation of alkenes and ketones.
- Hydroboration reactions: This ligand is also effective in promoting the enantioselective hydroboration of alkenes, which is a crucial step in the synthesis of various chiral alcohols.
- C-C bond formation reactions: (2S,3S)-(-)-Bis(diphenylphosphino)butane finds application in asymmetric C-C bond formation reactions, such as the Suzuki-Miyaura coupling and the Negishi coupling, which are essential for constructing complex organic molecules.
Homogeneous Catalysis
(2S,3S)-(-)-Bis(diphenylphosphino)butane plays a significant role in homogeneous catalysis, where the catalyst remains in the same phase as the reactants throughout the reaction. Due to its ability to form well-defined complexes with transition metals, it can be used in various catalytic processes, including:
- Hydrogenation: As mentioned earlier, (2S,3S)-(-)-Bis(diphenylphosphino)butane is effective in hydrogenation reactions catalyzed by palladium complexes.
- Hydroformylation: This ligand is also applicable in hydroformylation reactions, where an aldehyde is converted into an alcohol with the insertion of a formyl group (CHO).
- Hydrosilylation: (2S,3S)-(-)-Bis(diphenylphosphino)butane can be used in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond (Si-H) across an unsaturated carbon-carbon bond.
Organometallic Chemistry
(2S,3S)-(-)-Bis(diphenylphosphino)butane is a valuable tool in organometallic chemistry, which studies the interaction between organic compounds and metal elements. It forms stable complexes with various transition metals, allowing researchers to:
- Study the structure and reactivity of metal complexes: By complexing with transition metals, (2S,3S)-(-)-Bis(diphenylphosphino)butane influences their electronic and steric properties, which can be probed using various spectroscopic techniques.
- Develop new catalysts: The understanding gained from studying the metal complexes formed with (2S,3S)-(-)-Bis(diphenylphosphino)butane can aid in the rational design of new and efficient catalysts for various chemical transformations.
(2S,3S)-(-)-Bis(diphenylphosphino)butane serves as a ligand in numerous catalytic reactions, particularly those involving palladium complexes. Notable reactions include:
- Suzuki Coupling: Facilitates the cross-coupling of boronic acids with aryl halides.
- Heck Reaction: Involves the coupling of alkenes with aryl halides in the presence of a palladium catalyst.
- Sonogashira Coupling: A coupling reaction between terminal alkynes and aryl halides.
- Negishi Coupling: Involves the reaction of organozinc reagents with organic halides.
The ligand's bite angle of approximately 94° enhances its ability to stabilize metal centers, making it particularly effective in these reactions .
The synthesis of (2S,3S)-(-)-Bis(diphenylphosphino)butane typically involves the reaction of 1,4-dibromobutane with diphenylphosphine. The general synthetic route can be summarized as follows:
- Reagents: 1,4-Dibromobutane and diphenylphosphine.
- Reaction Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Purification: The product can be purified through recrystallization from ethanol or other suitable solvents .
(2S,3S)-(-)-Bis(diphenylphosphino)butane is widely used in:
- Catalysis: It is a crucial ligand for various palladium-catalyzed reactions including Suzuki and Heck reactions.
- Organometallic Chemistry: Its ability to stabilize metal centers makes it valuable in organometallic synthesis.
- Material Science: Utilized in the development of new materials through polymerization processes.
Interaction studies involving (2S,3S)-(-)-Bis(diphenylphosphino)butane primarily focus on its coordination with transition metals like palladium and nickel. These studies reveal how the ligand influences the reactivity and selectivity of metal catalysts. For example, palladium complexes with this ligand have been shown to exhibit enhanced activity in cross-coupling reactions due to the optimal steric and electronic properties imparted by the ligand .
Several compounds share structural similarities with (2S,3S)-(-)-Bis(diphenylphosphino)butane. Here are a few notable ones:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,4-Bis(diphenylphosphino)butane | Bidentate Ligand | Commonly used in catalysis; less stereospecificity. |
| 1,2-Bis(diphenylphosphino)ethane | Bidentate Ligand | Smaller bite angle; different reactivity profile. |
| 1,4-Bis(dicyclohexylphosphino)butane | Bidentate Ligand | Offers different steric hindrance; used in similar reactions. |
Uniqueness
(2S,3S)-(-)-Bis(diphenylphosphino)butane stands out due to its specific stereochemistry and bite angle which optimize its performance as a ligand in catalytic processes. Its ability to form stable complexes with palladium enhances its utility compared to other similar compounds that may not provide the same level of reactivity or selectivity .
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








